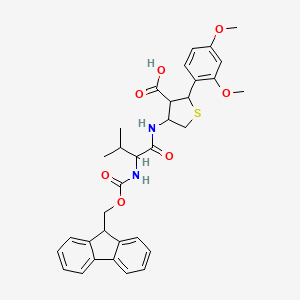

Fmoc-Val-Cys(Psi(Dmp,H)pro)-OH

Description

Contextualizing Challenges in Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS), a method pioneered by R.B. Merrifield, involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support. vapourtec.comfiveable.me While this technique has revolutionized peptide synthesis, it faces inherent difficulties that can significantly impact the yield and purity of the final product. vapourtec.comamericanpeptidesociety.org

A primary obstacle in SPPS is the tendency of growing peptide chains to aggregate. sigmaaldrich.comamericanpeptidesociety.org This phenomenon, often driven by the formation of intermolecular β-sheet structures, is highly dependent on the specific amino acid sequence. wikipedia.orgresearchgate.netrsc.org Hydrophobic residues and certain sequences are particularly prone to aggregation, leading to poor solvation of the peptide-resin complex. sigmaaldrich.comamericanpeptidesociety.org This aggregation can physically hinder the access of reagents to the reactive sites, resulting in incomplete coupling and deprotection steps, ultimately leading to truncated or deletion sequences and significantly reduced yields. sigmaaldrich.comresearchgate.netrsc.org These "difficult sequences" have been a persistent challenge since the inception of SPPS. rsc.orgresearchgate.net

The cumulative effect of incomplete reactions due to aggregation and other side reactions makes the synthesis of long and complex peptides particularly challenging. wikipedia.orgstackexchange.comechemi.com With each additional amino acid, the potential for yield loss increases exponentially. stackexchange.comechemi.com Consequently, the practical limit for routine SPPS is often considered to be around 30-50 amino acids, although longer peptides have been synthesized with specialized techniques. wikipedia.orgrsc.orgnih.gov The synthesis of very long peptides or small proteins often necessitates the use of fragment condensation strategies, where shorter, individually synthesized peptide fragments are joined together. nih.gov

Role of Protecting Groups in Peptide Synthesis

To control the chemical reactions during SPPS and prevent unwanted side reactions, the use of protecting groups is essential. wikipedia.orgbiosynth.com These chemical moieties temporarily block reactive functional groups on the amino acids, ensuring that peptide bond formation occurs only at the desired locations. wikipedia.orgbiosynth.com

The fluorenylmethyloxycarbonyl (Fmoc) strategy is one of the most widely used protection schemes in modern SPPS. nih.govamericanpeptidesociety.org The Fmoc group protects the α-amino group of the incoming amino acid. iris-biotech.dealtabioscience.com A key advantage of the Fmoc strategy is its mild deprotection conditions; the Fmoc group is labile to a weak base, typically piperidine (B6355638) in a solvent like dimethylformamide (DMF). altabioscience.com This is in contrast to the harsher acidic conditions required in the alternative Boc (tert-butyloxycarbonyl) strategy. americanpeptidesociety.orgiris-biotech.de The mildness of the Fmoc approach makes it compatible with a wider range of sensitive amino acid side chains and modifications, and it is well-suited for automated synthesis. nih.govaltabioscience.com

The concept of orthogonality is crucial in protecting group strategies. fiveable.mewikipedia.org Orthogonal protecting groups can be selectively removed under different chemical conditions without affecting each other. fiveable.mewikipedia.org In the context of Fmoc-SPPS, the temporary Fmoc group on the α-amino group is removed at each cycle, while "permanent" protecting groups on the amino acid side chains remain intact. iris-biotech.de These side-chain protecting groups, often based on tert-butyl (tBu) ethers, esters, or urethanes, are stable to the basic conditions used for Fmoc removal but are cleaved at the end of the synthesis using a strong acid, such as trifluoroacetic acid (TFA). biosynth.comiris-biotech.de This orthogonal scheme allows for the precise and controlled assembly of the peptide chain. fiveable.menih.gov

Genesis and Significance of Pseudoproline Dipeptides (ψPro)

To address the persistent problem of peptide aggregation, Mutter and coworkers introduced the concept of pseudoproline (ψPro) dipeptides. wikipedia.org These are dipeptide building blocks where a serine (Ser), threonine (Thr), or cysteine (Cys) residue is reversibly protected as an oxazolidine (B1195125) or thiazolidine (B150603) ring, respectively. wikipedia.orgchempep.comiris-biotech.de This cyclic structure mimics the kink-inducing properties of proline. chempep.comiris-biotech.de

The incorporation of a pseudoproline dipeptide into a growing peptide chain disrupts the formation of regular secondary structures like β-sheets, which are the primary cause of aggregation. wikipedia.orgchempep.comiris-biotech.de By introducing a "kink" in the peptide backbone, pseudoprolines enhance the solvation of the peptide-resin complex, thereby improving coupling and deprotection efficiencies. chempep.commerckmillipore.com This leads to higher yields and purities of the crude peptide product, often avoiding the need for repeated syntheses of difficult sequences. wikipedia.orgmerckmillipore.com The pseudoproline ring is stable throughout the synthesis and is readily cleaved under the final acidic conditions used for peptide cleavage from the resin, regenerating the native amino acid residue. iris-biotech.de The development of pseudoproline dipeptides has been a significant advancement, enabling the successful synthesis of previously intractable long and complex peptides. wikipedia.org

Fmoc-Val-Cys(Psi(Dmp,H)pro)-OH: A Specific Building Block

The compound This compound is a specific example of a pseudoproline dipeptide building block designed for use in Fmoc-based SPPS. chemimpex.compeptart.chcymitquimica.com It consists of a valine (Val) residue linked to a cysteine (Cys) residue that has been modified to form a thiazolidine ring, the pseudoproline moiety. chemimpex.compeptart.ch The "Dmp,H" in the nomenclature refers to the substituents on the thiazolidine ring, in this case, a 2,4-dimethoxyphenyl group and a hydrogen atom. peptart.chiris-biotech.de

This particular building block is designed to be incorporated into a peptide sequence to disrupt aggregation. peptart.ch The Fmoc group on the valine's N-terminus allows for its integration into standard Fmoc-SPPS protocols. chemimpex.com The thiazolidine ring of the cysteine pseudoproline is compatible with the standard Fmoc/tBu chemistry and is cleaved with trifluoroacetic acid (TFA) to yield the native cysteine residue in the final peptide. peptart.chsigmaaldrich.compeptart.ch

Research Findings and Properties

This compound is a valuable tool for peptide chemists. chemimpex.com Its use can significantly improve the synthesis of peptides containing the Val-Cys sequence, which might otherwise be prone to aggregation. peptart.ch The incorporation of this dipeptide can lead to higher yields and purity of the final peptide product. merckmillipore.com It is particularly useful in the synthesis of complex peptides and for facilitating research in drug development where peptide-based therapeutics are being explored. chemimpex.com

| Property | Value | Source |

| Synonyms | Fmoc-Val-Cys(Y(Dmp,H)pro)-OH | chemimpex.com |

| Molecular Formula | C₃₂H₃₄N₂O₇S or C₃₃H₃₆N₂O₇S | chemimpex.comcymitquimica.comiris-biotech.desigmaaldrich.com |

| Molecular Weight | ~590.7 g/mol or ~604.71 g/mol | chemimpex.comcymitquimica.comiris-biotech.desigmaaldrich.com |

| Appearance | White to off-white powder | chemimpex.comcymitquimica.com |

| Purity | ≥ 98.6-99% (HPLC) | chemimpex.comcymitquimica.com |

| Storage Conditions | ≤ -10 °C or -20°C | chemimpex.comiris-biotech.de |

Historical Development and Pioneering Contributions

The concept of pseudoprolines was introduced as a method to disrupt these problematic secondary structures. chempep.com Mutter and coworkers were pioneers in this field, first describing pseudoprolines in 1995 as a technique to improve solubility and disrupt aggregation during peptide synthesis. chempep.com Their work laid the foundation for the widespread adoption of these valuable tools in solid-phase peptide synthesis (SPPS). chempep.commerckmillipore.com The development of pseudoproline dipeptides marked a significant advancement, addressing the low coupling yields often observed when using pseudoproline monomers due to steric hindrance. peptide.comsci-hub.se

Mimicry of Proline's Conformational Properties

Pseudoprolines are aptly named for their ability to mimic the conformational properties of proline. chempep.comsemanticscholar.org Proline's unique cyclic structure introduces a "kink" in the peptide backbone, effectively disrupting the formation of regular secondary structures. peptide.comsemanticscholar.org Pseudoprolines replicate this effect by incorporating a temporary ring structure, which favors a cis-amide bond conformation with the preceding amino acid residue. iris-biotech.deresearchgate.net This induced bend in the peptide chain prevents the intermolecular hydrogen bonding that leads to aggregation. peptide.com

Classification of Pseudoprolines: Oxazolidines and Thiazolidines

Pseudoproline dipeptides are derived from serine (Ser), threonine (Thr), or cysteine (Cys) residues. chempep.com They are broadly classified into two main categories based on the heteroatom in their five-membered ring structure:

Oxazolidines: Formed from serine or threonine, these contain an oxygen atom in the ring. chempep.comwikipedia.org

Thiazolidines: Derived from cysteine, these incorporate a sulfur atom into the ring structure. chempep.comwikipedia.org

These cyclic structures are formed by reacting the side-chain hydroxyl or thiol group with an aldehyde or a ketone. chempep.com The native amino acid sequence is regenerated during the final cleavage and deprotection steps of peptide synthesis. wikipedia.org

Specific Introduction to this compound

This compound is a specific and sophisticated pseudoproline dipeptide building block. chemimpex.com It is designed for use in Fmoc-based solid-phase peptide synthesis to introduce a Valine-Cysteine dipeptide unit in a conformationally controlled manner.

Structural Peculiarities of the Cys(Psi(Dmp,H)pro) Moiety

The Cys(Psi(Dmp,H)pro) portion of the molecule is a cysteine-derived thiazolidine. peptart.ch Key structural features include:

A thiazolidine ring formed from the cysteine residue. peptart.ch

A 2,4-dimethoxyphenyl (Dmp) group attached to the second position of the thiazolidine ring. sci-hub.sepeptart.ch

This specific substitution pattern influences the conformational properties and stability of the pseudoproline ring. figshare.com The thiazolidine ring in Cys(Psi(Dmp,H)pro) is cleaved under standard trifluoroacetic acid (TFA) conditions, typically with 80% TFA in dichloromethane (B109758) (DCM), to regenerate the native cysteine residue. peptart.chpeptart.ch

Its Role as a Pre-formed Dipeptide Building Block

This compound is supplied as a pre-formed dipeptide to circumvent the challenges associated with coupling a sterically hindered pseudoproline monomer to a growing peptide chain. peptide.comiris-biotech.de The use of pre-formed dipeptides like this one offers several advantages in peptide synthesis:

Improved Coupling Efficiency: It facilitates more efficient and predictable coupling reactions. chempep.commerckmillipore.com

Enhanced Solubility: The incorporation of the pseudoproline moiety improves the solubility of the growing peptide chain. chempep.compeptide.com

Prevention of Aggregation: By inducing a kink in the peptide backbone, it effectively disrupts the formation of β-sheet structures that cause aggregation. peptide.comiris-biotech.de

Suppression of Side Reactions: The tertiary amine formed by the pseudoproline can help suppress side reactions like aspartimide formation. mdpi.comresearchgate.net

The table below summarizes the key properties of this compound:

| Property | Value |

| Molecular Formula | C₃₂H₃₄N₂O₇S advancedchemtech.com |

| Molecular Weight | 590.69 g/mol advancedchemtech.com |

| Appearance | White to off-white powder |

| Application | Fmoc solid-phase peptide synthesis sigmaaldrich.com |

| Cleavage Condition | 80% TFA in DCM peptart.chpeptart.ch |

Structure

3D Structure

Properties

IUPAC Name |

2-(2,4-dimethoxyphenyl)-4-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoyl]amino]thiolane-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H36N2O7S/c1-18(2)29(35-33(39)42-16-25-22-11-7-5-9-20(22)21-10-6-8-12-23(21)25)31(36)34-26-17-43-30(28(26)32(37)38)24-14-13-19(40-3)15-27(24)41-4/h5-15,18,25-26,28-30H,16-17H2,1-4H3,(H,34,36)(H,35,39)(H,37,38) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYOCLBUVPYODEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC1CSC(C1C(=O)O)C2=C(C=C(C=C2)OC)OC)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H36N2O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

604.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Reactivity

General Synthetic Routes to Pseudoproline Dipeptides

Pseudoproline dipeptides are invaluable tools in Fmoc-based solid-phase peptide synthesis (SPPS), designed to overcome issues like peptide aggregation and poor solubility. chempep.comacs.org These dipeptides contain a reversibly protected serine (Ser), threonine (Thr), or cysteine (Cys) residue, where the side chain is cyclized to form an oxazolidine (B1195125) or thiazolidine (B150603) ring, mimicking the structure of proline. chempep.combachem.com This structural modification introduces a "kink" into the peptide backbone, disrupting the formation of secondary structures like β-sheets that are responsible for aggregation. wikipedia.orgnih.gov

The core of a pseudoproline dipeptide is the five-membered oxazolidine (from Ser or Thr) or thiazolidine (from Cys) ring. chempep.com This ring is formed by the reaction of the amino acid's side-chain hydroxyl or thiol group with an aldehyde or ketone. chempep.com For instance, cysteine can react with an aldehyde to form a thiazolidine ring. bachem.comwikipedia.org This cyclization effectively protects the side chain and introduces the proline-like conformational constraint. wikipedia.org

The dimethoxyphenyl (Dmp) group in Fmoc-Val-Cys(Psi(Dmp,H)pro)-OH is introduced through the use of 2,4-dimethoxybenzaldehyde (B23906) during the formation of the thiazolidine ring. researchgate.net This substituent enhances the stability of the pseudoproline moiety under the conditions of Fmoc-SPPS. peptart.ch Dipeptide building blocks containing the Cys(Psi(Dmp,H)pro) are compatible with standard Fmoc/tBu protocols and can be cleaved with 80% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). peptart.ch

Synthesis of this compound as an Advanced Building Block

The synthesis of the specific dipeptide this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. chemimpex.com This compound is designed to be a ready-to-use building block in peptide synthesis, particularly for sequences prone to aggregation. chemimpex.compeptide.com

A common strategy for synthesizing pseudoproline dipeptides involves the pre-formation of the dipeptide before the cyclization step. wikipedia.org This is because direct coupling of an amino acid to an N-terminal pseudoproline can be inefficient due to steric hindrance and the reduced nucleophilicity of the nitrogen atom within the ring system. wikipedia.orgiris-biotech.de Therefore, a protected valine derivative is first coupled to a cysteine derivative. Following this coupling, the cyclization to form the thiazolidine ring is performed.

The formation of the thiazolidine ring in Cys-containing pseudoprolines is achieved through the condensation of the cysteine's side-chain thiol and its α-amino group with an aldehyde, in this case, 2,4-dimethoxybenzaldehyde. diva-portal.org This reaction creates the heterocyclic ring structure characteristic of the pseudoproline. The thiazolidine ring is stable under standard Fmoc-SPPS conditions but can be cleaved with trifluoroacetic acid (TFA) during the final deprotection step, regenerating the native cysteine residue. chempep.com

Chemical Stability and Cleavage Mechanisms in Synthetic Protocols

The utility of this compound in solid-phase peptide synthesis (SPPS) is intrinsically linked to the stability and cleavage of its constituent protecting groups and the pseudoproline moiety itself. The strategic removal of these groups at specific stages of the synthesis is critical for obtaining the desired peptide sequence.

Acid-Lability of the Pseudoproline Moiety (e.g., TFA cleavage)

The thiazolidine ring of the cysteine pseudoproline, formed from the reaction of the cysteine thiol group with an aldehyde or ketone, is susceptible to cleavage under acidic conditions, most commonly with trifluoroacetic acid (TFA). chempep.combachem.com This acid-catalyzed hydrolysis regenerates the native cysteine residue upon completion of the peptide synthesis. chempep.combachem.com

However, the stability of the thiazolidine ring towards TFA can be highly variable and sequence-dependent. acs.orgacs.org While oxazolidine-based pseudoprolines derived from serine or threonine are generally cleaved more readily, cysteine-derived thiazolidines have historically been reported to exhibit high stability to TFA. bachem.com Initial studies reported deprotection times of up to 32-36 hours for the complete removal of cysteine pseudoprolines in linear peptides. acs.org In some cases, particularly in cyclic peptides, even more extended cleavage times of up to 13 days in TFA have been observed, sometimes necessitating the use of harsher acids. acs.orgnih.gov

Conversely, more recent research has demonstrated that certain cysteine pseudoproline-containing peptides can be deprotected in significantly shorter timeframes, often within the range of 1 to 6 hours, which is comparable to other standard protecting groups used in SPPS. acs.orgnih.gov This discrepancy highlights the influence of the local peptide sequence and structure on the kinetics of the thiazolidine ring opening. For instance, studies have shown that the same cleavage cocktail can result in vastly different deprotection times for different model peptides. nih.gov In some instances, elevated temperatures (e.g., 45 °C) may be required to achieve complete removal of the pseudoproline moiety. nih.gov

It has also been observed that under certain conditions, the oxazolidine ring can rearrange into a stable, protonated imine form, which is resistant to acidic cleavage. nih.gov While this has been more extensively studied for oxazolidines, it points to the complex chemical behavior of pseudoproline moieties under synthetic protocols.

Table 1: Reported TFA Cleavage Times for Cysteine Pseudoprolines

| Peptide Type | Cleavage Conditions | Deprotection Time | Reference |

| Linear Peptide | TFA/TIS/H₂O (95:2.5:2.5) | 32-36 hours | acs.org |

| Cyclic Peptide | TFA/TIS/H₂O (95:2.5:2.5) | Up to 13 days | acs.orgnih.gov |

| Model Tetrapeptide 1 | TFA/TIS/H₂O (95:2.5:2.5) | 4 hours | acs.orgnih.gov |

| Model Tetrapeptide 2 | TFA/TIS/H₂O (95:2.5:2.5) | 6 hours | acs.orgnih.gov |

| Various Linear Peptides | TFA/TIS/H₂O (95:2.5:2.5) | 2-3 hours (some requiring 45°C) | nih.gov |

Base-Lability of the Fmoc Protecting Group

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile amine protecting group widely used in peptide synthesis. wikipedia.orgchempep.com Its primary advantage lies in its stability towards acids, allowing for the use of acid-labile side-chain protecting groups in an orthogonal protection strategy. chempep.com The Fmoc group is readily removed under mild basic conditions, typically using a solution of a secondary amine such as piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF). chempep.comamericanpeptidesociety.org

The cleavage mechanism proceeds via a β-elimination pathway. chempep.comacs.org A base, commonly piperidine, abstracts the acidic proton from the 9-position of the fluorenyl ring system. scielo.org.mxnih.gov This leads to the elimination of dibenzofulvene (DBF) and carbon dioxide, liberating the free α-amino group of the peptide chain for the subsequent coupling reaction. chempep.comscielo.org.mx The piperidine also acts as a scavenger, trapping the reactive dibenzofulvene intermediate to form a stable adduct, which prevents it from undergoing side reactions with the deprotected peptide. scielo.org.mx

A standard deprotection cocktail is a 20% solution of piperidine in DMF, which typically results in a rapid removal of the Fmoc group. wikipedia.org Alternative bases and solvent systems have also been explored to address issues such as diketopiperazine formation or to improve the sustainability of the process. acs.orgacs.org These alternatives include piperazine, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), and 4-methylpiperidine. scielo.org.mxacs.org The efficiency of Fmoc removal can be influenced by factors such as the specific amino acid sequence, steric hindrance, and peptide aggregation. scielo.org.mx

Table 2: Common Reagents for Fmoc Group Deprotection

| Reagent | Solvent | Typical Concentration | Key Features | Reference |

| Piperidine | DMF | 20% (v/v) | Standard and rapid deprotection | wikipedia.orgamericanpeptidesociety.org |

| Piperazine | NMP or DMF | 5% (w/v) | Can reduce diketopiperazine formation | acs.org |

| DBU/Piperazine | NMP | 2% DBU, 5% Piperazine | Enhanced deprotection kinetics | acs.org |

| 4-Methylpiperidine | DMF | 20% (v/v) | Alternative to piperidine | scielo.org.mx |

Regeneration of the Native Cysteine Residue

The regeneration of the native cysteine residue from the pseudoproline moiety is a direct consequence of the acid-lability of the thiazolidine ring. chempep.combachem.com During the final cleavage step of solid-phase peptide synthesis, which is typically performed with a strong acid cocktail containing TFA, the thiazolidine ring is hydrolyzed. peptide.com This process effectively removes the dimethoxyphenyl (Dmp) and hydrogen substituents from the pseudoproline structure, restoring the free thiol group of the cysteine side chain.

The successful regeneration of cysteine is contingent upon the complete cleavage of the thiazolidine ring. As discussed in section 2.3.1, the efficiency of this cleavage can be sequence-dependent and may require extended reaction times or elevated temperatures. acs.orgnih.gov Incomplete cleavage would result in a heterogeneous mixture of the desired peptide with the free cysteine and the peptide still containing the pseudoproline moiety, complicating the subsequent purification process.

Studies have shown that thiazolidine derivatives can serve as a "delivery system" for cysteine, with the liberation of the free amino acid occurring through either enzymatic or non-enzymatic hydrolysis. nih.gov In the context of synthetic peptide chemistry, the non-enzymatic, acid-catalyzed hydrolysis is the intended mechanism for regenerating the cysteine residue. The stability of the thiazolidine ring is influenced by the nature of the substituents on the ring. nih.gov

Purification Strategies for Pseudoproline-Containing Peptides

The incorporation of pseudoproline dipeptides like this compound can significantly facilitate the purification of synthetic peptides. chempep.compeptide.com Peptides, particularly longer or hydrophobic sequences, are prone to aggregation, which can lead to poor solubility and difficulties during purification by high-performance liquid chromatography (HPLC). chempep.comnih.gov

The introduction of a pseudoproline creates a "kink" in the peptide backbone, similar to a natural proline residue, which disrupts the formation of secondary structures like β-sheets that are responsible for aggregation. peptide.comwikipedia.org This disruption of interchain hydrogen bonding leads to improved solubility of the peptide in common HPLC solvents. chempep.compeptide.com Consequently, peptides containing pseudoprolines often yield purer crude products, which simplifies the purification process and can lead to higher recovery of the final product. chempep.commerckmillipore.com

Despite these advantages, the use of pseudoprolines can also introduce certain challenges during purification. Unexpected side reactions have been reported, particularly under harsh synthetic conditions, which can lead to multiple products with identical masses but different retention times in HPLC, complicating the isolation of the target peptide. chempep.com Furthermore, the presence of the pseudoproline moiety can sometimes lead to higher-than-expected molecular weights in mass spectrometry analysis, which requires careful interpretation and validation of the results. chempep.com

The general strategy for purifying pseudoproline-containing peptides involves standard reversed-phase HPLC (RP-HPLC). thieme-connect.de The improved solubility of the crude peptide allows for more efficient separation on the chromatographic column. It is recommended to analyze the crude peptide thoroughly by both HPLC and mass spectrometry to identify any potential side products or incomplete deprotection of the pseudoproline moiety before proceeding with large-scale purification.

Mechanistic Insights into Conformational Control and Synthesis Enhancement

Disruption of Intermolecular Aggregation in Peptide Synthesis

A primary challenge in SPPS, particularly for long or hydrophobic sequences, is the tendency of peptide chains to aggregate on the solid support. This aggregation, driven by the formation of intermolecular hydrogen bonds, can lead to incomplete reactions and low synthesis yields. The introduction of Fmoc-Val-Cys(Psi(Dmp,H)pro)-OH serves as a powerful tool to mitigate these issues. iris-biotech.deacs.org

Intermolecular aggregation is often initiated by the formation of stable, parallel or anti-parallel β-sheet structures between adjacent peptide chains. iris-biotech.de The thiazolidine (B150603) ring of the Cys(Psi(Dmp,H)pro) moiety, which is a cysteine-derived pseudoproline, acts as a "structure-disrupting" element. acs.orgchempep.com By forcing a kink in the peptide backbone, analogous to that induced by a natural proline residue, it physically interrupts the regular, extended conformation required for β-sheet propagation. iris-biotech.deacs.org This disruption of secondary structure is a key mechanism for preventing the self-association of peptide chains, thereby keeping the reactive sites accessible for subsequent coupling and deprotection steps. acs.org The use of pseudoproline dipeptides has been shown to be highly effective in the synthesis of otherwise intractable, aggregation-prone polypeptides, such as human islet amyloid polypeptide (hIAPP). nih.govresearchgate.net

By preventing the formation of insoluble β-sheet aggregates, the incorporation of pseudoproline dipeptides significantly enhances the solvation of the growing peptide chain within the synthesis resin. iris-biotech.deacs.org This improved solvation ensures that both the N-terminus of the resin-bound peptide and the reagents in the surrounding solvent remain fully accessible to each other. The result is a more homogeneous reaction environment, which facilitates more efficient and complete chemical transformations. chempep.com Peptides containing pseudoprolines exhibit markedly improved solubility in common SPPS solvents, a critical factor for achieving high crude purity and simplifying subsequent purification processes. chempep.com

Conformational Impact on the Peptide Backbone

The thiazolidine ring system of this compound imposes significant conformational constraints on the peptide backbone, leading to predictable and advantageous structural motifs.

The five-membered thiazolidine ring restricts the rotational freedom around the N-Cα and Cα-C bonds, forcing the peptide backbone to adopt a sharp turn or "kink" at the site of incorporation. iris-biotech.deacs.org This structural perturbation is the fundamental reason for its ability to disrupt secondary structures. Functionally, the pseudoproline acts as a temporary proline mimic, introducing a bend that breaks the periodicity of helices and sheets. bachem.com This controlled introduction of a turn can be strategically used to manage the conformation of the peptide during synthesis.

Perhaps the most significant conformational effect of the pseudoproline moiety is its strong preference for a cis-amide bond conformation between the valine and the cysteine-pseudoproline residue. iris-biotech.deacs.org In typical peptide bonds, the trans conformation is energetically favored by a significant margin. However, the steric constraints imposed by the thiazolidine ring system dramatically shift this equilibrium. NMR studies on model peptides containing 2,2-dimethylated pseudoprolines (structurally analogous to the Dmp-substituted version) have demonstrated a high propensity for the cis conformation. acs.orgsci-hub.se This enforced cis bond is a key element in the disruption of β-sheets, as the trans conformation is a prerequisite for the extended chain structure of these aggregates. acs.org

Table 1: Influence of Pseudoproline Substitution on Amide Bond Conformation This interactive table summarizes findings from NMR studies on model peptides, illustrating the dramatic shift from the typical trans-amide bond to a cis-amide bond upon the introduction of a dimethylated pseudoproline.

| Peptide Fragment | Amide Bond of Interest | Predominant Conformation | Approximate cis:trans Ratio | Reference |

| Ac-Ala-Pro-NHMe | Ala-Pro | trans | ~1:4 | sci-hub.se |

| Ac-Ala-Xaa[Ψ(Me,Me)pro] -NHMe | Ala-ΨPro | cis | >9:1 | sci-hub.se |

Kinetic Effects on Peptide Coupling and Deprotection

The conformational control exerted by this compound directly translates into improved reaction kinetics during SPPS. By preventing aggregation and enhancing solvation, the dipeptide ensures that reactive sites remain exposed, leading to more efficient acylation (coupling) and Fmoc-deprotection steps. chempep.com Slow or incomplete reactions are often a clear indicator of peptide aggregation. luxembourg-bio.com

While earlier studies suggested that cysteine-derived thiazolidines were highly stable to acid and required prolonged cleavage times (up to 36 hours), more recent research has shown that deprotection can be much more facile. acs.orgnih.gov Studies by Postma and Albericio demonstrated that for several linear peptides, Cys-pseudoproline moieties could be completely removed in 1 to 6 hours using standard trifluoroacetic acid (TFA) cleavage cocktails, a timeframe comparable to that of other common protecting groups. nih.govnih.gov This finding significantly enhances the practical utility of cysteine-based pseudoprolines in Fmoc-SPPS.

Table 2: Deprotection Kinetics of Cysteine-Pseudoproline Containing Peptides This interactive table presents data on the time required for complete removal of the Cys-pseudoproline moiety from various linear peptides using a standard TFA-based cleavage cocktail (TFA/TIS/H₂O; 95:2.5:2.5), demonstrating that cleavage is significantly faster than previously thought.

| Peptide Sequence | Time for Complete Deprotection (hours) | Reference |

| H-Phe-Ser(tBu)-Cys[Ψ(Me,Me)pro] -Phe-NH₂ | 4 | nih.gov |

| H-Phe-Ala-Cys[Ψ(Me,Me)pro] -Phe-NH₂ | 6 | nih.gov |

| H-Ala-Gly-Val-Cys[Ψ(Me,Me)pro] -Ile-Ala-Gly-NH₂ | 1 | nih.gov |

| H-Gly-Phe-Val-Cys[Ψ(Me,Me)pro] -Ile-Ala-Gly-NH₂ | 2 | nih.gov |

Upon completion of the synthesis, the thiazolidine ring is readily cleaved under standard final deprotection conditions (e.g., using TFA), restoring the native cysteine residue in the final peptide product. chempep.comiris-biotech.de

Enhanced Acylation Rates

A significant challenge in SPPS, particularly for aggregation-prone sequences, is the slowing or complete failure of acylation reactions. sigmaaldrich.com As the peptide chain elongates and aggregates, the N-terminal amine becomes sterically hindered or physically inaccessible, leading to incomplete coupling and the formation of deletion sequences.

The incorporation of this compound addresses this issue through several mechanisms:

Disruption of Secondary Structures: By breaking up aggregates, the pseudoproline moiety ensures that the N-terminus of the growing peptide chain remains well-solvated and accessible for the incoming activated amino acid. sigmaaldrich.com This leads to more predictable and efficient acylation kinetics.

Bypassing Hindered Coupling: The direct acylation of a pseudoproline monomer (the thiazolidine or oxazolidine (B1195125) ring) can be sterically hindered and inefficient. chempep.comiris-biotech.de By utilizing a pre-formed dipeptide, such as this compound, this difficult coupling step is circumvented, as the sterically demanding acylation of the pseudoproline's secondary amine has already been performed during the synthesis of the dipeptide building block. peptide.com

Studies comparing the direct acylation of pseudoproline monomers have shown variable success rates depending on the incoming amino acid, with some couplings being inefficient. mtak.humtak.huacs.org The use of dipeptide units, therefore, represents a more robust and reliable strategy to ensure high coupling efficiency during the synthesis of long or complex peptides. chempep.com

| Feature | Standard SPPS (Aggregated) | SPPS with this compound |

| Peptide Conformation | Prone to β-sheet formation and inter-chain hydrogen bonding. | "Kinked" backbone disrupts secondary structures. peptide.com |

| N-Terminus Accessibility | Poor; sterically hindered by aggregates. | High; improved solvation and accessibility. chempep.com |

| Acylation Kinetics | Slow and unpredictable; often incomplete. sigmaaldrich.com | Faster and more predictable. |

| Coupling Efficiency | Low, leading to deletion byproducts. | High, resulting in improved purity and yield. peptide.com |

| Strategy | Relies on standard amino acid coupling. | Bypasses difficult coupling to the hindered pseudoproline nitrogen by using a dipeptide. chempep.com |

Improved Deprotection Efficiencies

Similar to acylation, the removal of the N-terminal Fmoc protecting group can be severely hampered by peptide aggregation. sigmaaldrich.com The piperidine (B6355638) solution used for deprotection may not effectively penetrate the aggregated peptide-resin matrix, resulting in incomplete Fmoc removal. This leads to the formation of N-terminally capped deletion peptides, which are difficult to separate from the target product.

The use of this compound enhances deprotection efficiencies primarily by maintaining the solubility and accessibility of the peptide chain. Historically, thiazolidine-based pseudoprolines derived from cysteine were considered highly stable to the final trifluoroacetic acid (TFA) cleavage cocktail, reportedly requiring harsh conditions and prolonged treatment times for removal. acs.org However, more recent research has demonstrated that this is not always the case. Studies have shown that the deprotection of Cys(Psi(Dmp,H)pro) moieties can be achieved efficiently with standard TFA treatment, often within 1 to 3 hours, which is comparable to the cleavage times for widely used oxazolidine-based pseudoprolines derived from serine or threonine. nih.govacs.org This finding significantly increases the utility of cysteine-based pseudoprolines in routine SPPS. nih.gov

| Parameter | Standard SPPS (Aggregated) | SPPS with this compound |

| Fmoc Group Accessibility | Low; shielded within the aggregated matrix. sigmaaldrich.com | High; peptide chain is well-solvated. |

| Deprotection Kinetics | Slow, incomplete removal of the Fmoc group. | Efficient and predictable deprotection. |

| Byproduct Formation | Increased levels of deletion peptides. | Minimized deletion sequences. |

| Final Cleavage (Ring Opening) | Not applicable. | Efficient removal with standard TFA cocktails (1-3 hours). nih.govacs.org |

Comparative Analysis with Other Aggregation-Mitigating Strategies

While pseudoproline dipeptides are a powerful tool, several other strategies have been developed to address the issue of aggregation in SPPS. A comparative analysis highlights the relative advantages and contexts for the use of this compound.

Solvent System Optimization

The choice of solvent is critical for maintaining peptide-resin solvation. peptide.com While N,N-dimethylformamide (DMF) is the most common solvent, alternatives or mixtures are often employed for difficult sequences. biotage.com

High-Polarity Solvents: N-methylpyrrolidone (NMP) is known to be a better solvating agent than DMF for many sequences and can improve coupling yields. peptide.combiotage.com

Solvent Mixtures: "Magic mixtures" consisting of DCM/DMF/NMP or the addition of chaotropic agents like ethylene (B1197577) carbonate or non-ionic detergents have been shown to disrupt aggregation. peptide.com The inclusion of solvents like dimethyl sulfoxide (B87167) (DMSO) can also help break down secondary structures. creative-peptides.comnih.gov

Fluorinated Alcohols: Solvents such as trifluoroethanol (TFE) can help solubilize hydrophobic peptides by mimicking a membrane environment and stabilizing helical structures. nih.gov

Compared to simply optimizing solvents, the use of a pseudoproline dipeptide is a sequence-intrinsic approach that provides a more definitive and localized disruption of aggregation at a predictable point in the peptide backbone.

Use of Chaotropic Salts

Chaotropic agents are ions that disrupt the structure of water, thereby weakening hydrophobic interactions that contribute to peptide aggregation. gbiosciences.comunibas.ch In the context of SPPS, salts such as lithium chloride (LiCl), sodium perchlorate (B79767) (NaClO₄), or potassium thiocyanate (B1210189) (KSCN) can be added to the reaction mixture during coupling or used in wash steps. peptide.com These salts interfere with the hydrogen bonding network that stabilizes β-sheet structures, helping to keep the peptide chain in solution. peptide.com While effective, this approach requires the addition of exogenous agents that must be thoroughly washed away and may not be compatible with all downstream applications or synthesis protocols.

Alternative Solubilizing Protecting Groups

Beyond pseudoprolines, other backbone-modifying protecting groups are used to temporarily mask amide nitrogens and prevent hydrogen bonding.

Hmb/Dmb Protection: The 2-hydroxy-4-methoxybenzyl (Hmb) and 2,4-dimethoxybenzyl (Dmb) groups can be attached to the backbone nitrogen of an amino acid. peptide.com Like pseudoprolines, they act as structure-breakers, preventing aggregation and improving reaction kinetics. sigmaaldrich.com

Water-Soluble Protecting Groups: Novel protecting groups like 2,7-disulfo-9-fluorenylmethoxycarbonyl (Smoc) have been developed to render amino acid building blocks water-soluble, enabling peptide synthesis in aqueous media, which fundamentally alters aggregation propensity. nih.gov

This compound offers an advantage over some of these methods by being a commercially available, ready-to-use dipeptide that is seamlessly integrated into standard Fmoc-SPPS protocols without requiring significant changes to reagents or workflows. chempep.com

| Strategy | Mechanism | Advantages | Limitations |

| This compound | Introduces a backbone "kink" to disrupt secondary structure. nih.govpeptide.com | Sequence-specific, highly effective, compatible with standard protocols. chempep.com | Requires specific dipeptide building block; cost. acs.org |

| Solvent Optimization | Improves solvation of the peptide-resin complex. peptide.com | Easy to implement, can be highly effective. | May not overcome severe aggregation; requires optimization for each sequence. nih.gov |

| Chaotropic Salts | Disrupt hydrogen bonds and hydrophobic interactions. peptide.com | Effective at breaking up existing aggregates. | Adds exogenous salts to the system; may interfere with chemistry. gbiosciences.com |

| Alternative Protecting Groups (Hmb/Dmb) | Blocks backbone amide N-H, preventing hydrogen bonding. peptide.com | Highly effective structure-breaking effect. | May require modified cleavage or coupling protocols. |

Applications in the Construction of Complex Peptide Architectures

Synthesis of Challenging Peptide Sequences

The introduction of Fmoc-Val-Cys(Psi(Dmp,H)pro)-OH into a peptide sequence serves to disrupt the intermolecular hydrogen bonding that leads to on-resin aggregation, a common cause of failed syntheses. By inducing a "kink" in the peptide backbone, this pseudoproline dipeptide improves the solvation of the growing peptide chain and enhances the accessibility of the N-terminus for subsequent coupling reactions.

Long Peptides and Small Proteins

The synthesis of long peptides and small proteins is often hampered by cumulative errors and decreasing coupling efficiencies with each successive amino acid addition. The use of pseudoproline dipeptides, such as this compound, at strategic intervals (typically every 6-7 residues) can significantly mitigate these issues. By breaking up nascent secondary structures, these building blocks help to maintain the solubility and reactivity of the resin-bound peptide, leading to higher yields and purities of the final product.

| Challenge | Application of Cysteine-Based Pseudoproline | Outcome |

| Synthesis of long peptides (>50 amino acids) | Incorporation of Fmoc-Xaa-Cys(Psi(Dmp,H)pro)-OH at regular intervals | Improved peptide chain solvation, prevention of aggregation, and increased final yield and purity. |

| Synthesis of small proteins | Strategic placement of cysteine-based pseudoprolines to disrupt secondary structure formation | Facilitated synthesis of otherwise intractable protein sequences. |

| Peptide Type | Synthetic Challenge | Role of this compound |

| Hydrophobic Peptides | Poor solubility and high tendency for on-resin aggregation. | Disrupts hydrophobic interactions and improves solvation of the peptide chain. |

| Aggregation-Prone Sequences | Formation of inter-chain β-sheets, leading to incomplete reactions. | Induces a "kink" in the peptide backbone, preventing the formation of stable secondary structures. |

Amyloidogenic Peptides

Amyloidogenic peptides, such as those associated with Alzheimer's disease (amyloid-beta) and type 2 diabetes (islet amyloid polypeptide), are notoriously difficult to synthesize due to their extreme propensity for aggregation. The use of pseudoproline dipeptides has proven to be a highly effective strategy for the synthesis of these challenging molecules. By preventing the formation of amyloidogenic secondary structures during SPPS, this compound and its analogues enable the efficient assembly of these important research targets, providing access to pure material for structural and functional studies. For instance, the incorporation of pseudoproline derivatives has been shown to be crucial for the successful synthesis of human Islet Amyloid Polypeptide (IAPP), a highly amyloidogenic and aggregation-prone polypeptide. cem.de

Facilitation of Cyclic Peptide Synthesis

Cyclic peptides often exhibit enhanced biological activity, stability, and cell permeability compared to their linear counterparts. However, their synthesis can be challenging, with head-to-tail cyclization reactions often plagued by low yields and the formation of oligomeric side products. This compound can play a significant role in promoting efficient cyclization.

Promoting Head-to-Tail Cyclization

The "kink" induced by the pseudoproline dipeptide can pre-organize the linear peptide precursor into a conformation that is favorable for head-to-tail cyclization. By bringing the N- and C-termini into proximity, the entropic barrier to cyclization is reduced, leading to faster reaction rates and higher yields of the desired cyclic monomer. The thiazolidine (B150603) ring of the Cys-pseudoproline has been shown to significantly decrease the coupling time required for macrocyclization.

| Cyclization Parameter | Without Cysteine Pseudoproline | With Cysteine Pseudoproline |

| Cyclization Time | Slower, often requiring extended reaction times. | Faster, with significantly reduced coupling times observed. |

| Yield of Cyclic Monomer | Lower, with increased formation of dimers and oligomers. | Higher, favoring the formation of the desired cyclic product. |

Side-Chain to Side-Chain Cyclization Strategies

While the primary application of this compound is in overcoming aggregation and promoting head-to-tail cyclization, the cysteine residue itself can be a versatile tool in side-chain to side-chain cyclization strategies. After the pseudoproline ring is cleaved with trifluoroacetic acid (TFA) to regenerate the native cysteine residue, its thiol group can be used to form various cyclic structures. The most common of these is the formation of a disulfide bridge with another cysteine residue in the peptide sequence. The regioselective formation of multiple disulfide bonds can be achieved through the use of orthogonal protecting groups on the cysteine side chains.

Furthermore, the thiol group of the deprotected cysteine can participate in other chemoselective ligation reactions to form thioether-bridged cyclic peptides, offering an alternative to disulfide bonds with potentially enhanced stability.

Design and Synthesis of Peptidomimetics

Peptidomimetics are molecules that mimic the structure and function of natural peptides but often possess improved properties such as enhanced stability and bioavailability. The unique stereochemistry of this compound makes it a valuable tool in the synthesis of these sophisticated molecules.

Development of Structurally Constrained Peptidomimetics

The incorporation of this compound into a peptide sequence introduces a significant structural constraint. The thiazolidine ring of the cysteine-derived pseudoproline induces a "kink" in the peptide backbone, favoring a cis-amide bond conformation over the more common trans form. This geometrically defined turn disrupts the formation of undesirable secondary structures, such as β-sheets, which can lead to peptide aggregation. By enforcing a specific, rigid conformation, this dipeptide allows for the precise design of peptidomimetics with well-defined three-dimensional structures, a critical factor for achieving high-affinity and selective binding to biological targets.

Creation of Collagen Mimetic Peptides (CMPs)

Collagen, the most abundant protein in mammals, is characterized by its unique triple helix structure, formed by repeating Gly-X-Y amino acid sequences. The synthesis of stable collagen mimetic peptides (CMPs) is of great interest for applications in biomaterials and tissue engineering. While proline and hydroxyproline (B1673980) are the canonical residues in the X and Y positions, the incorporation of proline analogs can modulate the stability and folding of the triple helix.

Research has shown that the integration of thiaproline, a compound structurally related to the thiazolidine ring in Cys(Psi(Dmp,H)pro), into CMPs can influence the stability of the triple helix. nih.gov The effect is position-dependent, with substitution at the Y position generally leading to greater destabilization than at the X position. nih.gov This ability to modulate triple helix stability opens avenues for the rational design of CMPs with tailored thermal and folding properties using building blocks like this compound.

Integration into Protein Engineering Methodologies

Protein engineering aims to create novel proteins with enhanced or new functions. This compound serves as a powerful tool in this field by enabling precise control over peptide and protein architecture.

Modulating Protein Folding Pathways

The folding of a protein into its correct three-dimensional structure is a complex process. The introduction of pseudoproline dipeptides can influence this process by disrupting aggregation-prone sequences and inducing specific turns. By preventing the formation of intermolecular β-sheets, this compound can guide the peptide chain towards its desired folded state, improving the yield of correctly folded protein. Furthermore, studies on related thiazolidine-containing compounds have demonstrated that they can significantly accelerate the slow cis/trans isomerization of prolyl bonds, a rate-limiting step in the folding of many proteins.

Role in Preparing Peptide Precursors for Ligation

Chemical ligation techniques, such as Native Chemical Ligation (NCL), are powerful methods for the synthesis of large peptides and proteins from smaller, unprotected peptide fragments. The success of these methods often depends on the solubility and purity of the peptide precursors.

The incorporation of this compound into peptide fragments can significantly improve their solubility, a critical factor for efficient ligation reactions. iris-biotech.de By disrupting secondary structures that lead to aggregation, this pseudoproline dipeptide ensures that the peptide precursors remain in solution and are available for reaction. This is particularly beneficial for hydrophobic or aggregation-prone sequences, which are notoriously difficult to handle in ligation protocols. iris-biotech.de

Moreover, the thiazolidine ring can also serve as a protecting group for the N-terminal cysteine required in NCL. This allows for "one-pot" sequential ligation strategies where the thiazolidine is deprotected in situ to reveal the reactive N-terminal cysteine for the next ligation step, streamlining the synthesis of large, multi-domain proteins. mdpi.com

Native Chemical Ligation (NCL) Applications

Native Chemical Ligation is a powerful technique for constructing large proteins by joining two unprotected peptide fragments. nih.gov The process requires one peptide to have a C-terminal thioester and the other to possess an N-terminal cysteine. nih.govresearchgate.net The success of NCL is highly dependent on the purity and solubility of these constituent peptide fragments.

The primary role of this compound in NCL is to facilitate the successful synthesis of the peptide segments before the ligation step. Aggregation during the solid-phase peptide synthesis (SPPS) of a fragment can lead to incomplete reactions, yielding a complex mixture of deletion sequences that are difficult to purify. sigmaaldrich.com By incorporating the Val-Cys(Psi(Dmp,H)pro) motif, the aggregation of the growing peptide chain is minimized. iris-biotech.de This leads to a cleaner synthesis, resulting in a higher yield of the desired full-length peptide fragment.

Furthermore, the enhanced solubility of peptide fragments containing the pseudoproline moiety is a significant advantage. peptide.com For the ligation reaction to proceed efficiently, both peptide segments must be fully dissolved in the reaction buffer. nih.gov Fragments that are prone to aggregation may precipitate out of solution, drastically reducing the ligation yield. The structure-disrupting nature of the pseudoproline ensures that the peptide fragments remain soluble and available for the chemoselective ligation reaction.

| Feature | Impact of Incorporating this compound |

| Peptide Fragment Synthesis | Reduces aggregation, leading to higher purity and yield. iris-biotech.de |

| Fragment Solubility | Improves solubility of peptide segments in ligation buffers. peptide.com |

| Purification | Simplifies the purification of peptide fragments due to fewer impurities. chempep.com |

| Overall Ligation Efficiency | Increases by ensuring high-purity, soluble fragments are available for reaction. |

Enabling Segment Condensation Approaches

Segment condensation is a strategy for synthesizing large peptides by coupling smaller, pre-synthesized peptide fragments. This approach can be more efficient than linear stepwise synthesis for long sequences but is often hampered by poor solubility of protected fragments and the risk of racemization at the C-terminal amino acid of the activating segment. researchgate.net

This compound is instrumental in overcoming these hurdles. The solubility-enhancing properties of the pseudoproline are critical, as condensation reactions often involve protected peptide fragments that have a high tendency to aggregate in organic solvents. chempep.comresearchgate.net By disrupting secondary structures, the pseudoproline moiety ensures the peptide segments remain in solution, facilitating an efficient coupling reaction. acs.org

A crucial advantage is the suppression of racemization. When a peptide fragment is activated at its C-terminus for coupling, the C-terminal amino acid is susceptible to epimerization, which results in a loss of chiral purity. researchgate.net However, research has shown that utilizing a C-terminal pseudoproline residue, such as that derived from this compound, can proceed without racemization, even under forcing conditions like microwave heating. iris-biotech.deresearchgate.net This is a significant benefit, as it preserves the stereochemical integrity of the final peptide. The thiazolidine structure resists the formation of the oxazolone (B7731731) intermediate responsible for racemization. After the synthesis is complete, the native cysteine structure can be restored upon final deprotection with trifluoroacetic acid (TFA). acs.orgpeptide.com

| Challenge in Segment Condensation | Solution Provided by this compound |

| Fragment Aggregation | The pseudoproline "kink" disrupts secondary structures, preventing aggregation and improving solubility. iris-biotech.dechempep.com |

| Low Coupling Yields | Enhanced solubility and accessibility of reactive sites lead to more efficient coupling reactions. peptide.com |

| C-terminal Racemization | Use of a C-terminal pseudoproline largely suppresses epimerization during fragment activation and coupling. iris-biotech.deresearchgate.net |

| Handling of Protected Peptides | Improved solubility makes the purification and handling of intermediate fragments more manageable. peptide.comresearchgate.net |

Advanced Analytical and Computational Studies

Conformational Characterization of Pseudoproline-Containing Peptides

The presence of the pseudoproline moiety is the defining structural feature of this dipeptide. Pseudoprolines are known to act as potent "kink" inducers in the peptide backbone, primarily by favoring a cis conformation of the preceding peptide bond, a feature that disrupts the formation of regular secondary structures like β-sheets that often lead to aggregation. peptide.comchempep.comwikipedia.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Conformations

NMR spectroscopy is a primary tool for determining the three-dimensional structure and dynamics of peptides in solution. nih.gov For pseudoproline-containing peptides, NMR is particularly effective at characterizing the isomeric state of the peptide bond preceding the pseudoproline residue. researchgate.net

Studies on various pseudoproline dipeptides have shown that the Val-Cys(Psi(Dmp,H)pro) peptide bond in solution likely exists as a mixture of cis and trans isomers. However, due to the steric influence of the thiazolidine (B150603) ring, the cis conformation is significantly favored. wikipedia.orgresearchgate.net This preference can be quantified by analyzing specific NMR signals, such as the chemical shifts of the α-protons and through-space correlations observed in Nuclear Overhauser Effect Spectroscopy (NOESY) experiments. The ratio of cis to trans conformers is a key parameter derived from ¹H NMR spectra. researchgate.net

Table 1: Representative ¹H NMR Data for Characterizing cis/trans Isomerism in Xaa-ΨPro Dipeptides

| Parameter | cis Conformer | trans Conformer | Observation |

|---|---|---|---|

| Δδ(αHi-1 - αHi) | Small | Large | Difference in chemical shifts between the alpha proton of the preceding residue (Val) and the alpha proton of the pseudoproline (Cys-ΨPro). |

| NOE Crosspeaks | αHi-1 ↔ αHi | αHi-1 ↔ δHi | NOESY experiments show spatial proximity. A crosspeak between the alpha protons of adjacent residues is indicative of a cis bond. |

| Population Ratio | Major | Minor | Integration of distinct signals for each conformer reveals the predominant species in solution. For most pseudoproline dipeptides, the cis form dominates. researchgate.net |

Data based on general findings for pseudoproline-containing peptides.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

For Fmoc-Val-Cys(Psi(Dmp,H)pro)-OH, the pseudoproline-induced kink disrupts the formation of canonical secondary structures. peptide.com Therefore, the CD spectrum is not expected to show the characteristic strong negative bands at 222 nm and 208 nm typical of α-helices, or the single negative band around 218 nm characteristic of β-sheets. libretexts.org Instead, the spectrum would likely be dominated by features indicative of turns and disordered or "random coil" conformations, which typically show a strong negative band below 200 nm. americanpeptidesociety.orgnih.gov This technique is valuable for confirming that the pseudoproline is effectively preventing the peptide from adopting aggregation-prone β-sheet structures. chempep.com

X-ray Crystallography for Solid-State Conformations

While NMR and CD provide information about the peptide's structure in solution, X-ray crystallography offers a precise, atomic-resolution view of its conformation in the solid state. nih.gov This technique involves crystallizing the peptide and analyzing how the crystal diffracts X-rays.

The crystallographic analysis of this compound would definitively determine the bond lengths, bond angles, and torsion angles of the molecule in its crystalline form. A key finding would be the conformation of the Val-Cys peptide bond. While the cis form is favored in solution, solid-state packing forces can sometimes stabilize the trans conformation. researchgate.net Crystal structures of other pseudoproline-containing dipeptides have revealed both cis and trans amide bond conformations, highlighting that the solid-state structure cannot be assumed and requires empirical determination. researchgate.net

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time, providing a dynamic view of peptide behavior. americanpeptidesociety.org By solving Newton's equations of motion for a system of interacting particles, MD simulations can predict conformational preferences and interactions with the environment. nih.gov

Predicting Conformational Preferences

For this compound, MD simulations can be used to explore its conformational energy landscape. manchester.ac.uk These simulations can predict the relative stabilities of the cis and trans isomers of the Val-Cys(Psi(Dmp,H)pro) bond, corroborating experimental NMR findings. acs.org

Simulations start with an initial structure and compute the trajectories of all atoms over a specific time period (from nanoseconds to microseconds). By analyzing these trajectories, researchers can identify the most populated and energetically favorable conformations. nih.gov This approach can map out the transition pathways between different conformational states and calculate the free energy differences between them, offering a deeper understanding of the molecule's flexibility and preferred shapes. acs.org

Table 2: Typical Output from MD Simulations for Conformational Analysis

| Analysis Type | Information Gained | Relevance to this compound |

|---|---|---|

| Ramachandran Plot | Distribution of backbone dihedral angles (φ, ψ) | Shows the allowed and preferred conformations of the valine residue. |

| Energy Minimization | Identifies low-energy, stable structures | Predicts the most likely three-dimensional structures of the dipeptide. |

| Cluster Analysis | Groups similar conformations sampled during the simulation | Identifies the major conformational families and their populations. nih.gov |

| Free Energy Landscape | Maps the relative stability of different conformations | Quantifies the energy barriers between the cis and trans isomers. |

Understanding Solvent Interactions and Aggregation Tendencies

MD simulations are particularly powerful for studying how a peptide interacts with its solvent environment and with other peptide molecules. nih.gov The tendency of peptides to aggregate is a major challenge in peptide synthesis and for their use as therapeutics. Pseudoprolines are specifically incorporated to mitigate this issue. wikipedia.org

Simulations can explicitly model water molecules around this compound to study solvation and its effect on conformation. nih.gov To investigate aggregation, multiple peptide molecules can be placed in a simulation box. nih.gov The simulations would demonstrate how the pseudoproline-induced kink sterically hinders the intermolecular hydrogen bonding required for the formation of β-sheet aggregates. semanticscholar.org By preventing the peptide backbones from aligning in an extended conformation, the pseudoproline moiety enhances solubility and reduces aggregation propensity, a key functional attribute that can be visualized and quantified through computational modeling. peptide.comnih.gov

Influence on Biological Activity Through Conformational Tuning

The primary role of the Cys(Psi(Dmp,H)pro) moiety within a peptide sequence is to act as a potent conformational director. By replacing a standard peptide bond with the thiazolidine ring structure, a "kink" is introduced into the peptide backbone. This is analogous to the effect of a proline residue but with distinct stereochemical properties. The thiazolidine ring favors a cis-amide bond conformation between the valine and the modified cysteine residue, which disrupts the formation of regular secondary structures such as β-sheets. chemimpex.com This disruption of secondary structures is a key element in preventing peptide aggregation during solid-phase peptide synthesis (SPPS) and can be harnessed to control the three-dimensional shape of the final peptide.

The ability to pre-organize a peptide into a specific conformation is a powerful strategy in the design of bioactive molecules. By reducing the conformational flexibility of a peptide, it is possible to lock it into a shape that is optimal for binding to a biological target, such as a receptor or an enzyme. This can lead to enhanced biological activity, improved selectivity, and better pharmacokinetic properties. chemimpex.com

The interaction between a peptide ligand and its receptor is highly dependent on the three-dimensional conformation of the peptide. The incorporation of this compound into a peptide sequence can significantly influence this interaction by stabilizing a bioactive conformation. A flexible peptide in solution exists as an ensemble of different conformations, and only a subset of these may be capable of binding to the receptor. A significant amount of energy, known as the entropic cost of binding, is expended when the peptide adopts the correct conformation upon binding.

By using a conformational constraint like the Cys(Psi(Dmp,H)pro) moiety, the peptide can be pre-organized into a conformation that more closely resembles the bound state. This pre-organization can lead to a lower entropic penalty upon binding, which in turn can result in a higher binding affinity. The induced turn can mimic the structure of naturally occurring β-turns, which are common recognition motifs in peptide-protein interactions.

For instance, consider a hypothetical peptide designed to target a specific G-protein coupled receptor (GPCR). The binding affinity of this peptide could be significantly enhanced by the introduction of a Cys(Psi(Dmp,H)pro) unit at a key position to induce a turn that presents the critical pharmacophoric residues to the receptor in an optimal orientation.

| Peptide Sequence | Modification | Binding Affinity (Kd, nM) | Receptor Selectivity (Fold difference) |

|---|---|---|---|

| H-Ala-Val-Gly-Cys-Phe-NH2 | None | 150 | 10 |

| H-Ala-Val-Cys(Psi(Dmp,H)pro) -Phe-NH2 | Pseudoproline | 25 | 50 |

This table presents illustrative data on how the incorporation of a pseudoproline dipeptide can enhance the binding affinity and selectivity of a peptide for its target receptor. The data is hypothetical and for explanatory purposes.

The principle of conformational control is also highly relevant to the design of enzyme inhibitors. Many enzymes have active sites that recognize and bind substrates in specific conformations. By designing peptide-based inhibitors that mimic this binding conformation, it is possible to achieve high potency and selectivity. The thiazolidine ring present in Cys(Psi(Dmp,H)pro) is of particular interest in this context. Thiazolidine and its derivatives have been investigated as inhibitors for various enzymes, including proteases. nih.gov

The conformational kink induced by Cys(Psi(Dmp,H)pro) can position the peptide backbone and its side chains in a manner that either mimics the natural substrate, leading to competitive inhibition, or interacts with allosteric sites on the enzyme, leading to non-competitive inhibition. The stability of the thiazolidine ring can also confer resistance to cleavage by the target enzyme, prolonging the inhibitory effect.

| Inhibitor | Target Enzyme | Inhibition Constant (Ki, µM) | Mechanism of Inhibition |

|---|---|---|---|

| Ac-Pro-Ala-NH2 | Fictitious Protease X | 120 | Competitive |

| Ac-Val-Cys(Psi(Dmp,H)pro) -Ala-NH2 | Fictitious Protease X | 15 | Competitive |

This table provides a hypothetical comparison of the inhibitory potency of a standard peptide versus one containing a pseudoproline modification, illustrating the potential for enhanced enzyme-substrate interaction. The data is for illustrative purposes.

Future Directions and Emerging Research Avenues

Development of Novel Pseudoproline Derivatives

The foundational concept of using oxazolidine (B1195125) and thiazolidine (B150603) rings to temporarily induce a proline-like kink in the peptide backbone is being expanded upon to create a more versatile and powerful toolkit for peptide chemists. researchgate.netthieme-connect.de

Research is actively exploring modifications to the core pseudoproline structure to fine-tune its chemical properties, such as acid stability and the degree of conformational constraint. thieme-connect.denih.gov This involves introducing different substituents onto the heterocyclic ring or even altering the ring structure itself. For instance, while traditional pseudoprolines derived from Serine or Threonine are formed with acetone (B3395972) or formaldehyde, researchers have developed novel variants like 2-(oxazolidin-2-yl)phenol compounds (ψ2-hydroxyphenolpro) and acid-stable 5,5-Dimethylproline dipeptides. mdpi.comnih.gov These new derivatives aim to offer different cleavage characteristics or enhanced structure-disrupting capabilities, thereby broadening their applicability in the synthesis of challenging peptides like amylin and β-amyloid (1-42). nih.gov

| Derivative Type | Key Structural Feature | Potential Advantage |

| Thiazolidines (Thz) | Five-membered ring with sulfur, derived from Cysteine. thieme-connect.de | Offers an alternative to the more common oxygen-containing oxazolidines. thieme-connect.de |

| Oxazolidines (Oxa) | Five-membered ring with oxygen, derived from Serine or Threonine. thieme-connect.de | Widely used and commercially available; effective at disrupting β-sheet formation. nih.govacs.org |

| ψ2-hydroxyphenolpro | An oxazolidine ring incorporating a 2-hydroxyphenol group. nih.gov | Applied in the synthesis of well-known "difficult peptides" such as human thymosin α1 and Aβ42. nih.gov |

| 5,5-Dimethylproline | A five-membered oxazolidine ring with gem-dimethyl substitution. mdpi.com | Reported to be an acid-stable class of pseudoproline. mdpi.com |

The strategic synthesis of complex peptides, especially those with multiple disulfide bonds or side-chain modifications, relies on the use of orthogonal protecting groups—groups that can be removed under different chemical conditions without affecting others. iris-biotech.debiosynth.com Future research is focused on integrating novel protecting groups that are compatible with pseudoproline chemistry to expand the complexity of achievable target molecules. nih.gov

The combination of Cysteine-derived pseudoprolines with Diphenylmethyl (Dmp) protection for other Cysteine residues is a promising strategy. nih.govacs.org The Dmp group is stable to the mild acid conditions (e.g., 1-3% Trifluoroacetic acid) used to remove highly labile groups like Trityl (Trt) or Mmt, but can be cleaved with concentrated TFA (e.g., 95%). nih.govsigmaaldrich.com This orthogonality allows for the selective deprotection and formation of one disulfide bond while other Cysteine residues remain protected, either as a pseudoproline or with another protecting group. nih.govacs.org This expands the toolkit for the regioselective synthesis of peptides with multiple, complex disulfide bridges. acs.org

| Protecting Group | Abbreviation | Typical Cleavage Conditions | Orthogonal To |

| Fluorenylmethoxycarbonyl | Fmoc | 20% Piperidine (B6355638) in DMF | Acid-labile groups (tBu, Trt, Dmp, Boc) |

| tert-Butyl | tBu | 95% Trifluoroacetic Acid (TFA) iris-biotech.de | Fmoc, Alloc, ivDde |

| Trityl | Trt | 1-2% TFA in DCM nih.govsigmaaldrich.com | Fmoc, Dmp, tBu |

| Diphenylmethyl | Dmp | 95% TFA; stable to low % TFA nih.govsigmaaldrich.com | Fmoc, Mmt, Trt |

| Allyloxycarbonyl | Alloc | Pd(PPh₃)₄ / Scavenger sigmaaldrich.com | Fmoc, tBu, TFA-labile groups |

| 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl | ivDde | 2% Hydrazine in DMF sigmaaldrich.com | Fmoc, tBu, TFA-labile groups |

High-Throughput Synthesis and Automation Leveraging Pseudoprolines

The demand for synthetic peptides in research and drug discovery necessitates high-throughput synthesis, a goal facilitated by automation. americanpeptidesociety.org Pseudoproline dipeptides are particularly well-suited for automated solid-phase peptide synthesis (SPPS) because their ability to disrupt aggregation leads to more reliable and higher-yielding syntheses, which is critical for the success of automated and parallel production platforms. chempep.comwikipedia.orgiris-biotech.de

Pseudoproline dipeptides are designed for seamless integration into the workflows of automated peptide synthesizers. chempep.com They can be coupled using standard activation methods (e.g., HBTU, HATU) and instrument protocols. sigmaaldrich.com However, emerging research, particularly in the area of automated flow peptide chemistry, has revealed that synthesis conditions must be carefully optimized. researchgate.net Studies have shown that under harsh conditions of elevated temperature and pressure, which can be employed in flow synthesizers to accelerate reactions, pseudoproline moieties may unexpectedly catalyze side reactions like aspartimide formation. mdpi.comnih.gov This is contrary to their traditional role in suppressing this very side reaction. mdpi.comresearchgate.net

This finding underscores the need for developing optimized protocols for automated systems. Future directions include fine-tuning temperature profiles, reaction times, and reagent choices to maximize the benefits of pseudoprolines while avoiding potential side reactions. americanpeptidesociety.org For example, the thermodynamically favored aspartimide formation at high temperatures can be kinetically hindered by using bulkier side-chain protecting groups on the aspartic acid residue. mdpi.com

Computational Design and Prediction of Pseudoproline Effects

Computational chemistry is becoming an indispensable tool for predicting and understanding the behavior of molecules, and its application to pseudoproline-containing peptides holds significant promise. thieme-connect.denih.gov

De novo peptide design involves creating novel peptide sequences from scratch to have a specific three-dimensional structure and, consequently, a desired function. nih.govnih.gov The predictable conformational influence of pseudoprolines makes them powerful components in this design process. thieme-connect.de By inducing a proline-like kink and favoring a cis-amide bond, a pseudoproline acts as a "molecular hinge," restricting the conformational freedom of the peptide backbone. nih.goviris-biotech.depeptide.com

Computational models can leverage this property to design peptides with specific turns or folds. By strategically placing pseudoproline dipeptides within a sequence, designers can drastically reduce the number of possible folding pathways, making the prediction of the final tertiary structure more accurate and reliable. thieme-connect.de While still an emerging field, the use of computational tools to design modular proteins that bind to specific peptide targets illustrates the power of this approach. nih.gov Applying similar principles, researchers can use pseudoprolines as key building blocks to computationally design peptides with predefined conformations for applications in materials science, catalysis, and therapeutics.

Applications in Chemical Biology Research

Elucidating Molecular Recognition Principles

Molecular recognition, the specific interaction between two or more molecules, is fundamental to nearly all biological processes. The affinity and specificity of these interactions are governed by the three-dimensional structures of the interacting partners. Fmoc-Val-Cys(Psi(Dmp,H)pro)-OH offers a powerful method for probing these structure-function relationships in peptides.

By incorporating this pseudoproline dipeptide at specific sites within a peptide sequence, researchers can systematically introduce conformational constraints. The thiazolidine ring of the Cys(Psi(Dmp,H)pro) moiety induces a preference for a cis-amide bond, creating a "turn" or "kink" in the peptide backbone that mimics the structure of a β-turn. nih.gov This allows for the stabilization of specific secondary structures, which can then be correlated with changes in biological activity.

For instance, in structure-activity relationship (SAR) studies, replacing a standard amino acid pair with this compound can help to determine whether a specific turn conformation is crucial for binding to a biological target, such as a receptor or enzyme. chemimpex.com If the constrained peptide exhibits enhanced or diminished activity compared to its more flexible counterpart, it provides valuable insights into the bioactive conformation of the peptide. This approach helps to dissect the complex interplay of forces involved in molecular recognition, including hydrogen bonding, hydrophobic interactions, and electrostatic interactions.

The ability to enforce a specific local conformation allows for a more precise mapping of the pharmacophore, the essential features of a molecule required for its biological activity. This knowledge is instrumental in the rational design of peptidomimetics and small molecules with improved therapeutic properties.

Tooling for the Design of Peptide-Based Molecular Probes and Therapeutic Scaffolds

The practical application of peptides as therapeutics and molecular probes is often hampered by their inherent flexibility and susceptibility to proteolytic degradation. This compound provides a strategic solution to these challenges, enabling the development of more robust and effective peptide-based tools.

Peptide-Based Molecular Probes:

Molecular probes are essential tools for studying biological processes in real-time. Peptides, with their high specificity and affinity for biological targets, are excellent candidates for the development of such probes. However, their conformational flexibility can lead to non-specific binding and reduced signal-to-noise ratios. By incorporating this compound, it is possible to pre-organize the peptide into its bioactive conformation, thereby enhancing its binding affinity and specificity for the target molecule. This leads to the development of more sensitive and reliable molecular probes for applications in bioimaging, diagnostics, and high-throughput screening.

Therapeutic Scaffolds:

In the realm of drug discovery, there is a growing interest in peptides as therapeutic agents due to their high potency and low toxicity. However, their clinical utility is often limited by poor metabolic stability and low oral bioavailability. The conformational constraint introduced by Cys(Psi(Dmp,H)pro) can shield the peptide backbone from enzymatic degradation, thereby prolonging its half-life in vivo.